molecular formula C16H10Cl2N4O3S B2570713 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide CAS No. 391863-81-3

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B2570713
CAS No.: 391863-81-3
M. Wt: 409.24
InChI Key: YFGWJJCTJNCLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel antitumor agents. This molecule features a 1,3,4-thiadiazole core, a five-membered heterocyclic ring recognized as a key pharmacophore. The bioactive properties of 1,3,4-thiadiazole derivatives are generally connected to the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is a fundamental skeleton of nucleic acids . This characteristic allows such compounds to potentially disrupt processes related to DNA replication, thereby inhibiting the proliferation of cancer cells . A substantial body of scientific literature from the past decade has highlighted 1,3,4-thiadiazole derivatives as possessing significant cytotoxic properties and therapeutic potential against a range of human cancers, making them a privileged structure in anticancer drug discovery . Recent studies in 2023 continue to synthesize and evaluate new 1,3,4-thiadiazoles as potential anticancer agents, confirming the ongoing research interest in this chemical class . The specific substitution pattern on this compound—a 2,4-dichlorophenyl group at the 5-position of the thiadiazole ring and a 4-methyl-3-nitrobenzamide at the 2-position—is designed to modulate its electronic properties, lipophilicity, and interactions with biological targets. Researchers can utilize this compound as a key intermediate or as a candidate for in vitro evaluation of antiproliferative activity against various human cancer cell lines. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O3S/c1-8-2-3-9(6-13(8)22(24)25)14(23)19-16-21-20-15(26-16)11-5-4-10(17)7-12(11)18/h2-7H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGWJJCTJNCLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps. One common route starts with the esterification of 2,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. The final step involves the nitration of the benzamide moiety to introduce the nitro group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide exhibits promising antimicrobial properties against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

  • Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.
  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Findings : The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Various studies have focused on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

  • Objective : To assess the compound's cytotoxic effects on human breast cancer cells (MCF-7).
  • Methodology : The Sulforhodamine B (SRB) assay was used to measure cell viability.
  • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Cell LineIC50 (µM)Treatment Duration
MCF-71548 hours

Molecular Docking Insights

Molecular docking studies have indicated that the compound binds effectively to targets associated with cancer progression and microbial resistance. This binding affinity suggests potential pathways for therapeutic intervention.

Summary of Findings

The applications of this compound in scientific research highlight its potential as both an antimicrobial and anticancer agent. Its unique chemical structure allows for interactions with biological targets that could lead to significant therapeutic advancements.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

The target compound’s 1,3,4-thiadiazole core is shared with several analogs, but substitutions on the benzamide ring and adjacent groups vary significantly (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Thiadiazole/Benzamide Derivatives
Compound Name Substituents on Benzamide Core Heterocycle Key Functional Groups Reported Activity Reference
Target Compound 4-methyl, 3-nitro 1,3,4-thiadiazole 2,4-dichlorophenyl, nitro Not specified
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 3-methyl 1,3,4-thiadiazole 2,4-dichlorophenyl, methyl Not specified
2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-bromo 1,3,4-thiadiazole 2,4-dichlorophenyl, bromo Screening compound (no data)
SA03 (Z)-1-(2,4-Dichlorophenyl)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]methanimine Furan-2-yl, dichlorophenyl 1,3,4-thiadiazole Furan, dichlorophenyl Alpha-amylase inhibition (72%)
Imazalil [1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole] Imidazole, propenyloxy Imidazole Dichlorophenyl, allyl ether Fungicidal
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 2-nitro, 5-chloro Thiazole Methoxy, methyl Not specified
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The nitro group in the target compound may enhance electrophilic interactions with biological targets compared to methyl or bromo substituents in analogs .
  • Heterocycle Influence : Thiadiazole derivatives (e.g., SA03) exhibit stronger alpha-amylase inhibition than thiazole-based compounds, suggesting the thiadiazole core is critical for enzyme interaction .
  • Dichlorophenyl Role : The 2,4-dichlorophenyl group, present in the target compound and SA03, is associated with enhanced receptor binding due to its hydrophobic and electron-withdrawing properties .

Molecular Interactions and Physicochemical Properties

  • Hydrogen Bonding : The nitro group in the target compound may form intermolecular hydrogen bonds (e.g., N–H⋯O/N), as seen in nitazoxanide analogs, stabilizing crystal packing or enzyme interactions .
  • Solubility and Stability : The methyl group at the 4-position of the benzamide ring may improve solubility compared to bulkier substituents (e.g., bromo in ), while the nitro group could reduce metabolic stability .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12Cl2N4O3SC_{15}H_{12}Cl_2N_4O_3S with a molecular weight of 368.21 g/mol. The compound features a thiadiazole ring, which is known for its biological activity.

PropertyValue
Molecular Weight368.21 g/mol
Molecular FormulaC15H12Cl2N4O3S
LogP (octanol-water partition)4.9536
Polar Surface Area46.603 Ų

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. The specific compound has shown effectiveness against various cancer cell lines.

In Vitro Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on cancer cells through apoptosis induction. For instance:

  • MCF-7 Cells (Breast Cancer) : The compound demonstrated an IC50 value of approximately 0.28μg/mL0.28\,\mu g/mL, indicating potent growth inhibition.
  • HepG2 Cells (Liver Cancer) : The IC50 was reported at 9.6μM9.6\,\mu M, showing significant efficacy in reducing cell viability compared to control groups .

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Kinesin Spindle Protein (KSP) : This action disrupts mitotic processes in cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Downregulation of Key Proteins : It has been shown to downregulate matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), which are critical for tumor growth and metastasis .

Case Studies and Research Findings

Several studies have validated the biological activity of this compound:

  • Study on Structure-Activity Relationship : A study indicated that modifications in the thiadiazole derivatives could enhance their anticancer activity significantly. For example, substituting different groups on the benzamide moiety improved potency against MCF-7 cells .
  • In Vivo Studies : Animal models have demonstrated that this compound can effectively target tumor cells while minimizing systemic toxicity. In vivo tracing studies showed selective accumulation in tumor tissues .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1,3,4-thiadiazole derivatives like N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives using POCl₃ as a cyclizing agent. For example, refluxing 4-methyl-3-nitrobenzoic acid with N-(2,4-dichlorophenyl)thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . Recrystallization from DMSO/water (2:1) improves purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiadiazole core and substituent orientations (e.g., dihedral angles between aromatic rings) are resolved using programs like SHELXL . Intramolecular hydrogen bonds (e.g., N–H⋯O) and intermolecular dimerization via N–H⋯O interactions stabilize the crystal lattice, which can be quantified with R-factors (e.g., R = 0.044 for high-resolution data) .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • HPLC : To quantify impurities using a C18 column and acetonitrile/water gradient.
  • NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 429.22) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodology : SC-XRD data (e.g., space group P21/c, Z = 4) reveal deviations in dihedral angles (e.g., 24.94° between thiadiazole and dichlorophenyl rings) . Discrepancies between computational (DFT) and experimental geometries can be addressed by refining thermal displacement parameters (Uiso) and validating hydrogen-bonding networks (e.g., N–H⋯O bond lengths of 2.89 Å) .

Q. What strategies optimize bioactivity in 1,3,4-thiadiazole derivatives targeting insect growth regulation?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3-nitrobenzamide position to enhance binding to chitin synthase .
  • Enzyme Assays : Measure IC₅₀ values against Helicoverpa armigera chitin synthase using radiolabeled UDP-N-acetylglucosamine .
  • In Vivo Studies : Evaluate larval mortality rates in Lepidoptera species under controlled dosing (e.g., LD₅₀ = 0.5 µg/mL) .

Q. How do intermolecular interactions influence the compound’s stability in solid-state formulations?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 498 K) .
  • Hirshfeld Surface Analysis : Quantify contributions of H⋯Cl (12%), H⋯O (8%), and π-π stacking (15%) to crystal packing .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Key Recommendations

  • Synthesis : Optimize POCl₃ stoichiometry (3:1 molar ratio) to minimize side products .
  • Characterization : Cross-validate SC-XRD data with DFT calculations (e.g., Gaussian09) to resolve conformational ambiguities .
  • Bioactivity Testing : Prioritize in vitro enzyme inhibition assays before costly in vivo trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.